molecular formula C38H74O4S B1619751 Dihexadecyl 3,3'-thiobispropionate CAS No. 3287-12-5

Dihexadecyl 3,3'-thiobispropionate

Cat. No.: B1619751
CAS No.: 3287-12-5
M. Wt: 627.1 g/mol
InChI Key: IXDBUVCZCLQKJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propanoic acid, 3,3’-thiobis-, dihexadecyl ester is an organic compound with the molecular formula C38H74O4S. It is a type of thioester, which is characterized by the presence of a sulfur atom replacing the oxygen atom in the ester linkage. This compound is known for its antioxidant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3,3’-thiobis-, dihexadecyl ester typically involves the esterification of 3,3’-thiodipropionic acid with hexadecanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a consistent and high yield of the ester. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3,3’-thiobis-, dihexadecyl ester undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thioester linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The ester groups can undergo nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride is a commonly used reducing agent.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hexadecanol and 3,3’-thiodipropanol.

    Substitution: Various substituted thioesters depending on the nucleophile used.

Scientific Research Applications

Propanoic acid, 3,3’-thiobis-, dihexadecyl ester has several scientific research applications:

    Chemistry: It is used as an antioxidant in polymer chemistry to prevent the degradation of polymers.

    Biology: The compound is studied for its potential role in protecting biological systems from oxidative stress.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases related to oxidative stress.

    Industry: It is used as a stabilizer in the production of plastics and rubber to enhance their durability and lifespan.

Mechanism of Action

The antioxidant properties of propanoic acid, 3,3’-thiobis-, dihexadecyl ester are attributed to its ability to scavenge free radicals. The sulfur atom in the thioester linkage can donate electrons to neutralize free radicals, thereby preventing oxidative damage. This mechanism involves the formation of a stable radical intermediate, which is less reactive and less likely to cause damage to biological or polymeric systems.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, 3,3’-thiobis-, didodecyl ester: Similar structure but with shorter alkyl chains.

    Propanoic acid, 3,3’-thiobis-, dimethyl ester: Contains methyl groups instead of hexadecyl groups.

    Thiodipropionic acid: The parent compound without esterification.

Uniqueness

Propanoic acid, 3,3’-thiobis-, dihexadecyl ester is unique due to its long alkyl chains, which enhance its hydrophobicity and make it more effective as an antioxidant in non-polar environments. This property makes it particularly useful in the stabilization of polymers and other hydrophobic materials.

Properties

CAS No.

3287-12-5

Molecular Formula

C38H74O4S

Molecular Weight

627.1 g/mol

IUPAC Name

hexadecyl 3-(3-hexadecoxy-3-oxopropyl)sulfanylpropanoate

InChI

InChI=1S/C38H74O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-41-37(39)31-35-43-36-32-38(40)42-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3

InChI Key

IXDBUVCZCLQKJF-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCCCCCCCC

3287-12-5

Origin of Product

United States

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